Abarelix vs. Degarelix, Cetrorelix, and Ganirelix: Quantitative Histamine Release Ranking in Human Skin Ex Vivo Model
In a direct side-by-side ex vivo comparison using fresh human skin samples obtained during cosmetic plastic surgery, abarelix demonstrated an intermediate histamine-releasing capacity among four approved GnRH peptide antagonists. At 30 µg/mL concentration, abarelix increased histamine release by 143 ± 29% relative to basal release (P < 0.05). At 300 µg/mL concentration, abarelix increased histamine release by 362 ± 58% relative to basal release (P < 0.05). By comparison, degarelix exhibited no significant effect on basal histamine release across the entire 3 to 300 µg/mL concentration range, while cetrorelix produced increases of 228 ± 111% and 279 ± 46% at 30 and 300 µg/mL, respectively. Ganirelix caused a nonsignificant increase of 81 ± 27% at 100 µg/mL. The overall histamine-releasing capacity ranking from lowest to highest was: degarelix < ganirelix < abarelix < cetrorelix [1].
| Evidence Dimension | Histamine release (increase relative to basal release) in ex vivo human skin samples |
|---|---|
| Target Compound Data | Abarelix: 143 ± 29% at 30 µg/mL; 362 ± 58% at 300 µg/mL (P < 0.05) |
| Comparator Or Baseline | Degarelix: no significant effect at 3–300 µg/mL; Cetrorelix: 228 ± 111% at 30 µg/mL, 279 ± 46% at 300 µg/mL; Ganirelix: 81 ± 27% at 100 µg/mL (nonsignificant) |
| Quantified Difference | Abarelix vs. Degarelix: 362% higher release at 300 µg/mL (P < 0.05); Abarelix vs. Cetrorelix: 34% lower release at 30 µg/mL, 30% higher release at 300 µg/mL; Abarelix vs. Ganirelix: 281% higher release at maximum comparable concentrations |
| Conditions | Ex vivo human skin samples incubated with antagonist concentrations of 3, 30, or 300 µg/mL (ganirelix at 1, 10, or 100 µg/mL); drug-induced effect expressed as increase relative to basal histamine release |
Why This Matters
Histamine-releasing capacity serves as a surrogate marker for anaphylactoid reaction risk, directly informing safety profile differentiation and clinical selection among GnRH antagonists where anaphylaxis is a documented class concern.
- [1] Koechling W, Hjortkjaer R, Tankó LB. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples. Br J Clin Pharmacol. 2010;70(4):580-587. View Source
